molecular formula C21H19NO5 B2500101 Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate CAS No. 2097933-82-7

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate

Cat. No.: B2500101
CAS No.: 2097933-82-7
M. Wt: 365.385
InChI Key: HTTIDPDHSJZJDN-UHFFFAOYSA-N
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Description

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate is an organic compound that features a complex structure incorporating a furan ring, a phenyl group, and a benzoate ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate typically involves multiple steps:

    Formation of the Furan-2-yl Phenyl Intermediate: This step involves the coupling of a furan derivative with a phenyl group.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation, where an ethylene oxide or a similar reagent introduces the hydroxyethyl group.

    Carbamoylation: The hydroxyethylated intermediate undergoes carbamoylation using isocyanates to form the carbamoyl group.

    Esterification: Finally, the benzoate ester is formed through esterification, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-diones.

    Reduction: The carbonyl groups in the benzoate ester and carbamoyl moieties can be reduced using agents like lithium aluminum hydride, resulting in alcohols and amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Alcohols and amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound’s structure suggests potential biological activity. The furan ring is known for its antimicrobial properties , and the benzoate ester can enhance the compound’s ability to interact with biological membranes. Research may explore its use as an antimicrobial agent or in drug design for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate: vs. : The thiophene analog might exhibit different electronic properties due to the sulfur atom, potentially altering its biological activity.

    This compound: vs. : The pyridine analog could have enhanced binding affinity to certain biological targets due to the nitrogen atom in the ring.

Uniqueness

The presence of the furan ring in this compound provides unique electronic properties and potential biological activities that are distinct from its thiophene and pyridine analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

methyl 4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-26-21(25)17-10-8-16(9-11-17)20(24)22-13-18(23)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,23H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTIDPDHSJZJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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